Uroporphyrin I dihydrochloride

Catalog No.
S1906511
CAS No.
68929-06-6
M.F
C40H40Cl2N4O16
M. Wt
903.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uroporphyrin I dihydrochloride

CAS Number

68929-06-6

Product Name

Uroporphyrin I dihydrochloride

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Molecular Formula

C40H40Cl2N4O16

Molecular Weight

903.7 g/mol

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H

InChI Key

PCBBNDJUGHWSIE-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl

Photosensitizer in Photodynamic Therapy (PDT)

Uroporphyrin I dihydrochloride exhibits photosensitizing properties. When exposed to light of specific wavelengths, Uro can generate reactive oxygen species (ROS) that damage nearby cells. This characteristic makes it a potential candidate for PDT, a treatment modality that utilizes light and a photosensitizer to target and destroy diseased cells. Researchers are investigating the use of Uro in PDT for various applications, including:

  • Cancer treatment: Studies suggest that Uroporphyrin I dihydrochloride can be effective in killing cancer cells upon light activation. Researchers are exploring its use in PDT for treating different types of cancers [1].

Source

[1] Porphyrins in Tumor Phototherapy ()

Important Note

Uroporphyrin I dihydrochloride is still under investigation for PDT applications. Further research is needed to determine its efficacy and safety compared to existing PDT agents.

Biochemical Research Tool

Uroporphyrin I dihydrochloride's well-defined structure and interaction with metal ions make it a valuable tool in biochemical research. Here are some examples:

  • Study of Heme Biosynthesis: Uroporphyrin I is an intermediate molecule in the heme biosynthesis pathway, the process by which cells produce heme, a crucial component of hemoglobin. Studying Uro can provide insights into this essential pathway and potential therapeutic targets for heme-related disorders [2].

Source

[2] Fluorescence Diagnosis and Photodynamic Therapy of Skin Diseases ()

  • Investigation of Metal-Porphyrin Interactions: Uroporphyrin can bind to various metal ions. Researchers utilize Uro to study the interactions between porphyrins and metals, which play a role in numerous biological processes [3].

Source

[3] Fortschritte der Chemie Organischer Naturstoffe / Progress in the Chemistry of Organic Natural Products ()

Uroporphyrin I dihydrochloride is a synthetic derivative of uroporphyrin, a type of porphyrin characterized by its complex cyclic structure. The compound has the chemical formula C₄₀H₄₀Cl₂N₄O₁₆ and is known for its unique luminescent properties when it reacts with oxygen, making it useful in various biochemical assays . Uroporphyrin I dihydrochloride features eight carboxylic acid groups that contribute to its solubility in water and its ability to chelate metal ions, which is crucial for its biological functions .

, primarily involving its carboxylic acid groups. It can undergo oxidation reactions, leading to the formation of reactive oxygen species. Additionally, it can react with metal ions, forming stable complexes that are significant in biological systems . The compound's ability to luminesce upon oxidation allows for its use in fluorescence-based assays for detecting oxidative stress in biological samples .

Uroporphyrin I dihydrochloride exhibits various biological activities, particularly in relation to its role in the biosynthesis of heme and chlorophyll. It is involved in cellular respiration and metabolic processes as a precursor to heme synthesis. The compound has been studied for its potential antioxidant properties, which may play a role in protecting cells from oxidative damage . Furthermore, it has been implicated in the mineralization processes of molluscan shells, where it may act as a cofactor during shell formation .

The synthesis of uroporphyrin I dihydrochloride can be achieved through several methods:

  • Oxidation of Uroporphyrinogen: Uroporphyrin I can be synthesized by the oxidation of uroporphyrinogen I or III using various oxidizing agents under controlled conditions.
  • Chemical Functionalization: The compound can also be produced through the functionalization of simpler porphyrins using organometallic reagents or electrophilic additions at specific positions on the porphyrin ring .
  • Extraction from Biological Sources: Uroporphyrin I has been identified in certain biological systems, such as mollusks, where it can be extracted and purified for further study .

Uroporphyrin I dihydrochloride has several applications across different fields:

  • Biochemical Assays: Due to its luminescent properties, it is used in assays to measure oxidative stress and antioxidant capacity in biological samples .
  • Research: It serves as a valuable reagent in studies related to porphyrin metabolism and heme synthesis.
  • Medical Diagnostics: The compound may be utilized in diagnostic tests for conditions related to porphyrin metabolism disorders.

Studies have shown that uroporphyrin I dihydrochloride interacts with various metal ions, enhancing its stability and altering its photophysical properties. These interactions are crucial for understanding how porphyrins function within biological systems and their potential therapeutic applications. Research indicates that these metal complexes can exhibit different biological activities compared to their free forms, highlighting the importance of metal coordination in their function .

Uroporphyrin I dihydrochloride shares structural similarities with other porphyrins but possesses unique characteristics due to its specific arrangement of functional groups. Here are some similar compounds:

Compound NameStructural FeaturesUnique Characteristics
HematoporphyrinContains four pyrrole ringsUsed in photodynamic therapy
Chlorophyll aContains a phytol side chainEssential for photosynthesis
Protoporphyrin IXSimilar ring structure but different side chainsPrecursor to heme; involved in hemoglobin synthesis
CoproporphyrinSimilar core structure but fewer carboxyl groupsIntermediate in heme biosynthesis

Uroporphyrin I dihydrochloride's distinct eight carboxylic acid groups set it apart from these compounds, influencing its solubility and reactivity.

Related CAS

607-14-7 (Parent)

Other CAS

68929-06-6

General Manufacturing Information

21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2): INACTIVE

Dates

Modify: 2023-08-16

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